N-[4-(benzyloxy)phenyl]-2-chloro-4-nitrobenzamide
Description
N-[4-(Benzyloxy)phenyl]-2-chloro-4-nitrobenzamide is a benzamide derivative characterized by a benzyloxy group at the para position of the phenyl ring attached to the amide nitrogen, along with chloro and nitro substituents at the 2- and 4-positions of the benzamide core. Its structural complexity arises from the interplay of electron-withdrawing (nitro, chloro) and electron-donating (benzyloxy) groups, which influence reactivity and physicochemical properties .
Properties
CAS No. |
178803-96-8 |
|---|---|
Molecular Formula |
C20H15ClN2O4 |
Molecular Weight |
382.8 g/mol |
IUPAC Name |
2-chloro-4-nitro-N-(4-phenylmethoxyphenyl)benzamide |
InChI |
InChI=1S/C20H15ClN2O4/c21-19-12-16(23(25)26)8-11-18(19)20(24)22-15-6-9-17(10-7-15)27-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,24) |
InChI Key |
JPXNTXLYHDUNPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
- Synthetic routes involve the reaction of 4-(benzyloxy)aniline with 2-chloro-4-nitrobenzoyl chloride.
- Industrial production methods may vary, but the key steps remain consistent.
Chemical Reactions Analysis
- Undergoes various reactions:
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be replaced by other nucleophiles.
- Common reagents include reducing agents (e.g., SnCl2), nucleophiles (e.g., amines), and catalysts (e.g., Pd/C).
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity.
Medicine: May have applications in drug discovery.
Industry: Used in fine chemical production.
Mechanism of Action
- Mechanism not fully elucidated.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Features of Analogs
Key Observations :
- Electron-Withdrawing Groups : The nitro and chloro groups in the target compound enhance electrophilicity, making it reactive in nucleophilic substitutions. Analogs lacking these groups (e.g., N-[4-(Allyloxy)phenyl]-4-chlorobenzamide) show reduced reactivity in such reactions .
- Benzyloxy vs. Allyloxy : The benzyloxy group provides steric bulk and lipophilicity compared to allyloxy, which may influence solubility and bioavailability .
Key Observations :
- Ultrasonic Methods : The target compound’s analogs synthesized via ultrasonic irradiation (e.g., ) achieve higher yields (78–88%) in shorter reaction times (12 hours) compared to conventional methods.
- Catalyst Dependency: Triethylamine is critical for accelerating cyclocondensation reactions in benzamide derivatives, as seen in . Unoptimized conditions (e.g., lack of catalyst in ) result in variable yields.
Physicochemical Properties
Table 3: Melting Points and Spectral Data
Key Observations :
- Melting Points : Derivatives with extended aromatic systems (e.g., naphthamide in ) exhibit higher melting points (198–200°C) due to increased π-π stacking.
- Spectral Signatures : The nitro group in the target compound is identifiable via IR at ~1520 cm⁻¹, while chloro substituents show distinct C-Cl stretches near 750 cm⁻¹ .
Biological Activity
N-[4-(benzyloxy)phenyl]-2-chloro-4-nitrobenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H14ClN3O3, with a molecular weight of approximately 303.74 g/mol. The compound features a benzyloxy group attached to a phenyl ring along with a chloronitrobenzamide moiety, which is responsible for its unique chemical properties and biological activities .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation by binding to their active sites. This inhibition can block critical pathways that promote tumor growth .
- Redox Reactions : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, influencing oxidative stress pathways .
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially making it a candidate for further drug development .
Research Findings and Case Studies
Numerous studies have explored the biological activity of this compound. Below are some notable findings:
-
Anticancer Studies :
- In vitro Experiments : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression .
- Mechanistic Insights : The compound's interaction with specific enzymes involved in cancer metabolism has been documented, suggesting its potential as a lead compound for anticancer drug development .
- Antimicrobial Activity :
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| N-(4-butylphenyl)-2-chloro-4-nitrobenzamide | Butyl group instead of benzyloxy | Antimicrobial and anticancer properties |
| N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-chloro-4-nitrobenzamide | Piperazine ring included | Potentially higher bioactivity |
| 2-Chloro-N-(4-ethoxyphenyl)-4-nitrobenzamide | Ethoxy group instead of benzyloxy | Different solubility and reactivity |
The distinct combination of functional groups in this compound may confer unique biological activities not observed in its analogs, particularly regarding its anticancer efficacy and potential for enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
